5-Chloro-2-(difluoromethyl)phenol CAS 1261795-78-1 properties
This technical guide details the properties, synthesis, and applications of 5-Chloro-2-(difluoromethyl)phenol (CAS 1261795-78-1) . This compound represents a specialized fluorinated building block used primarily in the d...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the properties, synthesis, and applications of 5-Chloro-2-(difluoromethyl)phenol (CAS 1261795-78-1) . This compound represents a specialized fluorinated building block used primarily in the development of agrochemicals (specifically SDHI fungicides) and medicinal compounds where the difluoromethyl group (
) serves as a lipophilic bioisostere.
CAS 1261795-78-1 | Structural Analysis & Synthetic Methodologies
Executive Summary
5-Chloro-2-(difluoromethyl)phenol is an aromatic intermediate characterized by a phenolic hydroxyl group, a chlorine substituent at the 5-position, and a difluoromethyl group at the 2-position (ortho to the hydroxyl).
This specific substitution pattern is critical for two reasons:
Bioisosterism: The ortho-difluoromethyl group acts as a lipophilic hydrogen bond donor, mimicking alcohols or thiols while significantly improving metabolic stability against oxidation compared to methyl groups.
Intramolecular Interactions: The proximity of the hydroxyl proton and the fluorine atoms facilitates intramolecular hydrogen bonding (
), which modulates the compound's pKa and membrane permeability (LogP).
Chemical Identity & Physicochemical Properties
The following data aggregates calculated and analog-based properties, as specific experimental data for this CAS is proprietary to specific industrial workflows.
Property
Value / Description
CAS Number
1261795-78-1
IUPAC Name
5-Chloro-2-(difluoromethyl)phenol
Molecular Formula
Molecular Weight
178.56 g/mol
Physical State
Low-melting solid or viscous oil (Predicted)
Solubility
Soluble in DCM, EtOAc, Methanol; Sparingly soluble in water.
Acidity (pKa)
~8.5 – 9.0 (Predicted) Lower than phenol (9.95) due to electron-withdrawing CHF2/Cl groups.
Lipophilicity (LogP)
~2.6 – 2.9 (Predicted)
H-Bond Donor/Acceptor
1 Donor (OH), 3 Acceptors (O, 2F)
Synthetic Methodology
The most robust and chemically logical route to CAS 1261795-78-1 is the Deoxofluorination of 5-Chlorosalicylaldehyde . This method ensures correct regiochemistry, as the aldehyde precursor is readily available and the reaction preserves the aromatic halogenation pattern.
Core Synthesis Route: Deoxofluorination
Reaction Logic:
The conversion of the formyl group (
) to the difluoromethyl group () is achieved using a nucleophilic fluorinating agent. DAST (Diethylaminosulfur trifluoride) is the standard reagent, though Deoxo-Fluor® is preferred for scale-up due to better thermal stability.[1]
Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add 5-Chloro-2-hydroxybenzaldehyde (1.0 eq) and dissolve in anhydrous DCM (
concentration).
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: DAST reacts violently at high temperatures; low temperature controls the exotherm.
Addition: Add DAST (1.5 eq) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -60°C.
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours, then stir at Room Temperature (RT) for 12–16 hours. Monitor by TLC (the aldehyde spot will disappear; the product is usually less polar).
Quenching (Hazardous Step): Cool the mixture back to 0°C. Slowly quench by adding saturated aqueous
.
Warning: Vigorous
evolution will occur. Add dropwise initially.
Extraction: Extract the aqueous layer with DCM (
). Wash combined organics with brine, dry over anhydrous , and concentrate under reduced pressure.
Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient, typically 9:1).
Visualizing the Synthesis & Mechanism
Figure 1: Synthetic pathway converting the salicylaldehyde precursor to the difluoromethyl target via deoxofluorination.[3][4]
Strategic Applications in Drug Design
The
moiety is not merely a "heavy methyl" group; it is a functional tool in medicinal chemistry.[5][6][7]
Lipophilic Hydrogen Bond Donor
Unlike a methyl group (
), the difluoromethyl group is acidic enough to act as a weak hydrogen bond donor.
Mechanism: The high electronegativity of the two fluorine atoms polarizes the
bond.
Benefit: This allows the molecule to maintain binding affinity to protein targets (via H-bonding) while significantly increasing lipophilicity (LogP) to cross cell membranes.[7]
Metabolic Blocking
The
bond is one of the strongest in organic chemistry ().
Effect: Replacing an oxidizable aldehyde (
) or methyl () group with blocks metabolic degradation (e.g., by Cytochrome P450 enzymes), extending the half-life () of the drug candidate.
Intramolecular Hydrogen Bonding (IMHB)
In 5-Chloro-2-(difluoromethyl)phenol, the ortho arrangement allows for a specific interaction.
Figure 2: The intramolecular hydrogen bond creates a 'closed' conformation, masking polarity and improving membrane transit.
Safety & Handling Protocols
This compound and its synthesis reagents pose specific hazards.[8]
Corrosivity: As a phenol derivative, it is likely irritating to skin and eyes.
HF Generation: The synthesis using DAST generates Hydrogen Fluoride (HF) equivalents upon hydrolysis.
Protocol: Always keep Calcium Gluconate gel nearby when working with DAST.
Glassware: DAST can etch glass over long periods; use plasticware for storage if possible, or use dry glassware for the reaction only.
Thermal Instability: Do not heat the reaction mixture above 50°C during the fluorination step to prevent explosive decomposition of the fluorinating agent.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Middleton, W. J. (1975). New fluorinating reagents.[7] Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry. (Seminal paper on DAST). Link
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry. (Deoxo-Fluor protocol).[1][3][5][7] Link
Hu, J., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
The Strategic Deployment of ortho-Difluoromethyl Phenols in Modern Medicinal Chemistry: A Technical Guide
Abstract The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properti...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the ortho-difluoromethyl phenol moiety has emerged as a particularly compelling structural alert. This technical guide provides an in-depth exploration of the synthesis, unique properties, and strategic applications of ortho-difluoromethyl phenols in drug discovery and development. We will delve into the nuanced role of the difluoromethoxy group as a bioisosteric replacement for common functionalities, its impact on metabolic stability, and its ability to fine-tune molecular interactions through unconventional hydrogen bonding. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this versatile functional group.
Introduction: The Rise of Fluorine in Drug Design
The introduction of fluorine into bioactive molecules is a well-established strategy to enhance pharmacological properties.[1][][3] The C-F bond is the strongest single bond to carbon, which often leads to increased metabolic stability of drug candidates.[][4] Furthermore, fluorine's high electronegativity can profoundly influence a molecule's pKa, lipophilicity, and conformational preferences, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] While trifluoromethyl and single fluorine substitutions are commonplace, the difluoromethyl group (-CF2H) offers a unique and often advantageous set of characteristics, particularly when positioned ortho to a phenolic hydroxyl group.[6][7]
The Multifaceted Role of the ortho-Difluoromethyl Group
The strategic placement of a difluoromethyl group on a phenol ring, particularly at the ortho position, imparts a unique combination of properties that can be exploited by medicinal chemists to overcome common drug development hurdles.
A "Lipophilic Hydrogen Bond Donor": A Unique Bioisostere
One of the most intriguing features of the difluoromethyl group is its capacity to act as a "lipophilic hydrogen bond donor".[8][9] The two electron-withdrawing fluorine atoms polarize the C-H bond, rendering the hydrogen atom sufficiently acidic to participate in hydrogen bonding interactions.[10][11] This characteristic is not observed in the analogous methyl or trifluoromethyl groups.[5]
This hydrogen bonding ability allows the -OCF₂H group to serve as a bioisostere for common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[6][7][12] However, unlike these more polar groups, the difluoromethyl group generally increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[5][6] Studies have shown that the hydrogen bond donor strength of a difluoromethyl group is comparable to that of a thiophenol or aniline.[8][13]
Enhancing Metabolic Stability
A primary driver for incorporating fluorine into drug candidates is to block metabolic hotspots.[][14][15] Phenolic hydroxyl groups are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance. The replacement of a hydroxyl group with a difluoromethoxy group can effectively block this metabolic pathway. Furthermore, replacing a methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) can prevent O-demethylation, a common metabolic transformation mediated by cytochrome P450 enzymes, thereby extending the half-life of a drug.[5] The inherent strength of the C-F bonds within the difluoromethyl group also contributes to its overall metabolic robustness.[5][16]
Modulating Physicochemical Properties: pKa and Lipophilicity
The strongly electron-withdrawing nature of the difluoromethyl group significantly impacts the acidity of the parent phenol. The introduction of a -CF₂H group lowers the pKa of the phenolic proton, making it more acidic. This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, which in turn influences its solubility, permeability, and target engagement.[5]
In terms of lipophilicity, the difluoromethoxy group is considered a lipophilicity-enhancing substituent, though its effect is generally less pronounced than that of the trifluoromethoxy group.[5] This moderate increase in lipophilicity can be advantageous for achieving a balance between membrane permeability and aqueous solubility.
Synthetic Strategies for ortho-Difluoromethyl Phenols
The synthesis of aryl difluoromethyl ethers has evolved significantly, with several robust methods now available to medicinal chemists. The choice of method often depends on the substrate scope, functional group tolerance, and scalability requirements.
O-Difluoromethylation with Difluorocarbene Precursors
A common and effective method for the synthesis of aryl difluoromethyl ethers involves the reaction of phenols with a difluorocarbene (:CF₂) source.[19]
Key Reagents:
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): A readily available, bench-stable, and relatively non-toxic solid that generates difluorocarbene upon heating.[19]
Bromodifluoroacetic Acid (BrCF₂CO₂H): Can generate difluorocarbene under visible-light photoredox catalysis conditions.[20][21]
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br): A versatile difluorocarbene precursor that can be used under mild conditions.[22]
Difluoromethyl Triflate (CF₂HOTf): A highly reactive, non-ozone-depleting reagent that allows for rapid difluoromethylation at room temperature.[23][24]
General Experimental Protocol: O-Difluoromethylation using Sodium Chlorodifluoroacetate [19]
Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the desired phenol (1.0 equiv), sodium chlorodifluoroacetate (2.0-3.0 equiv), and a suitable solvent such as acetonitrile or DMF.
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl difluoromethyl ether.
Visible-Light Photoredox Catalysis
In recent years, visible-light photoredox catalysis has emerged as a powerful and mild method for O-difluoromethylation.[20][25] This approach often utilizes a photocatalyst, such as fac-Ir(ppy)₃, to generate difluorocarbene from a suitable precursor like bromodifluoroacetic acid at room temperature.[20][21]
Case Studies: ortho-Difluoromethyl Phenols in Drug Discovery
The unique properties of the ortho-difluoromethyl phenol moiety have been successfully leveraged in several drug discovery programs. For instance, in the development of Janus kinase (JAK) inhibitors, the incorporation of a difluoromethoxy group has been shown to improve metabolic stability and potency.[19] Similarly, this functional group has been incorporated into antagonists of the gonadotropin-releasing hormone receptor and inhibitors of phosphoinositide 3-kinase (PI3K).[23][26]
Conclusion
The ortho-difluoromethyl phenol moiety is a valuable and versatile functional group in the medicinal chemist's toolkit. Its ability to act as a lipophilic hydrogen bond donor, enhance metabolic stability, and fine-tune physicochemical properties provides a powerful strategy for lead optimization. With the development of robust and mild synthetic methods, the strategic incorporation of this group is expected to play an increasingly important role in the design of next-generation therapeutics.
References
Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]
Wang, C., et al. (2020). Ruthenium-Catalyzed Meta-Selective C-H Difluoromethylation of Phenol Derivatives. The Journal of Organic Chemistry, 85(22), 14510–14519. [Link]
ElectronicsAndBooks. (n.d.). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Retrieved from [Link]
Gontcharov, A. I., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 24(23), 4381. [Link]
Leary, E., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7015-7043. [Link]
Zhang, T., et al. (2021). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 77, 153205. [Link]
Arote, R., et al. (2022). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. Molecules, 27(18), 5898. [Link]
Lin, F. Y., et al. (2020). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 142(35), 14856–14860. [Link]
Wu, S., Song, H., & Hu, M. (2024). Synthesis of Difluoromethylated Compounds. In Science of Synthesis (Vol. 2024, No. 4, pp. 236-370). Georg Thieme Verlag. [Link]
Scott, T. G., & Wiemer, A. J. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
Scott, T. G., & Wiemer, A. J. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(1), 103-122. [Link]
ResearchGate. (n.d.). Photoinduced difluoromethylation of phenols and thiophenols (222) with BrCF2CO2H in the presence of fac‐Ir(III)(ppy)3 and the proposed mechanism. Retrieved from [Link]
Grygorenko, O. O., et al. (2020). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. Chemistry – An Asian Journal, 15(15), 2335-2344. [Link]
ResearchGate. (n.d.). Difluoromethylation of phenols with difluorobromoacetic acid under visible‐light photoredox catalysis. Retrieved from [Link]
ResearchGate. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]
Zhou, Y., Wang, J., Gu, Z., Wang, S., & Zhu, W. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(18), 10173–10179. [Link]
ResearchGate. (n.d.). Antioxidant properties in a non-polar environment of difluoromethyl bioisosteres of methyl hydroxycinnamates. Retrieved from [Link]
ResearchGate. (n.d.). Recent Developments on Synthesis of Organofluorine Compounds Using Green Approaches. Retrieved from [Link]
Kamble, O., Dandela, R., & Shinde, S. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry, 25(21), 2650-2665. [Link]
Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Fluorine Chemistry. [Link]
The Hartwig Group. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Retrieved from [Link]
ACS Publications. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8428–8447. [Link]
ACS Publications. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]
Thieme. (n.d.). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. Retrieved from [Link]
National Center for Biotechnology Information. (2019). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Chemical Science, 10(28), 6837–6842. [Link]
Wiley Online Library. (2019). Aqueous pKa values of 19 fluorocompounds determined by 19F NMR. Journal of Physical Organic Chemistry, 32(8), e3940. [Link]
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. [Link]
ACS Publications. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(25), 7421–7428. [Link]
NSF Public Access Repository. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7047-7092. [Link]
Turkish Journal of Chemistry. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Turkish Journal of Chemistry, 29(5), 545-552. [Link]
Technical Guide: Physicochemical Profiling of 5-Chloro-2-(difluoromethyl)phenol
This guide provides an in-depth technical analysis of the physicochemical properties of 5-Chloro-2-(difluoromethyl)phenol , focusing on solubility, lipophilicity (LogP/LogD), and experimental characterization. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the physicochemical properties of 5-Chloro-2-(difluoromethyl)phenol , focusing on solubility, lipophilicity (LogP/LogD), and experimental characterization.
Executive Summary
5-Chloro-2-(difluoromethyl)phenol (CAS: 1261795-78-1 ) is a specialized fluorinated intermediate used primarily in the synthesis of agrochemicals and pharmaceutical bioisosteres. Its physicochemical behavior is defined by the interplay between the acidic phenolic hydroxyl group, the lipophilic chlorine substituent, and the unique difluoromethyl (
) moiety.
Unlike the trifluoromethyl (
) group, the group acts as a lipophilic hydrogen bond donor , significantly influencing the molecule's solvation shell and receptor binding affinity. This guide details the solubility profile and partition coefficients essential for formulation and assay development.
Physicochemical Specifications
The following data aggregates calculated consensus values and available experimental surrogates for this specific isomer.
Property
Value / Range
Confidence
Notes
CAS Number
1261795-78-1
High
Specific to 5-Cl-2-CHF2 isomer.
Molecular Formula
High
MW: 178.56 g/mol .
Predicted LogP
2.7 – 3.1
Med-High
Lower than analog (3.4).
Predicted pKa
8.2 ± 0.4
High
More acidic than phenol (10.0) due to EWG effects.
H-Bond Donors
2
High
Phenolic -OH and (weak donor).
Physical State
Solid / Low-melting solid
Med
Likely crystalline or waxy solid at RT.
Solubility Analysis
Aqueous Solubility & pH Dependence
As a substituted phenol, the solubility of 5-Chloro-2-(difluoromethyl)phenol is strictly pH-dependent.
Neutral State (pH < 7): The molecule exists in its protonated, neutral form. Aqueous solubility is low (estimated
), governed by the lipophilicity of the chloro- and difluoromethyl- groups.
Ionized State (pH > 9): Above its pKa (~8.2), the phenolic proton dissociates, forming the phenolate anion. This species is highly water-soluble due to charge solvation.
Organic Solubility
The compound exhibits high solubility in polar aprotic and protic organic solvents, making them suitable for stock solution preparation.
group is unique; unlike the chemically inert , the proton in is sufficiently acidic to act as a weak hydrogen bond donor. This increases solubility in acceptors like DMSO compared to perfluorinated analogs.
Lipophilicity (LogP vs. LogD)
Partition Coefficient (LogP)
The LogP (partitioning of the neutral species between octanol and water) is estimated at 2.9 .
Contribution Analysis:
Phenol core: ~1.5
5-Chloro substituent: +0.71
2-Difluoromethyl substituent: +0.6 to +0.8 (Less lipophilic than
due to H-bonding capability).
Distribution Coefficient (LogD)
For ionizable compounds, LogD is the relevant metric at physiological pH.
At pH 7.4: Since the pKa is ~8.2, a fraction of the compound exists as the anion. The
will be slightly lower than the LogP, likely around 2.5 – 2.7 .
At pH 10: The compound is fully ionized;
drops precipitously (typically < 0), driving the molecule into the aqueous phase.
Visualization: pH-Dependent Partitioning
The following diagram illustrates the relationship between pH, ionization, and phase distribution.
Caption: Phase distribution logic. At pH < pKa, the neutral species partitions into organic solvents. At pH > pKa, ionization drives aqueous solubility.
Preparation: Weigh 5 mg of 5-Chloro-2-(difluoromethyl)phenol into a 4 mL glass vial.
Solvent Addition: Add 1.0 mL of buffer (e.g., pH 7.4 PBS) or water.
Equilibration:
Seal vial tightly.
Shake at 25°C for 24 hours (orbital shaker at 300 rpm).
Note: If solid dissolves completely, add more compound until saturation is visible.
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated).
Quantification:
Dilute the filtrate with 50:50 Acetonitrile:Water.
Analyze via HPLC-UV (270 nm) against a standard curve prepared in DMSO/ACN.
Protocol B: Potentiometric pKa Determination
Use this to validate the ionization point.
Setup: Use a potentiometric titrator (e.g., Sirius T3 or similar).
Sample: Dissolve ~1 mg of compound in a minimal amount of Methanol (co-solvent is often required due to low aqueous solubility).
Titration:
Titrate with 0.1 M KOH from pH 2 to pH 12.
Perform a "blank" titration with just the solvent system.
Calculation: The Yasuda-Shedlovsky extrapolation is used to determine aqueous pKa from the co-solvent data.
Expectation: Inflection point around pH 8.2.
Protocol C: HPLC-Based LogP Estimation
Rapid screening method using retention time correlation.
Caption: HPLC workflow for rapid LogP estimation using reference standards to build a calibration curve.
Applications & Implications
Bioisosterism: The 5-Chloro-2-(difluoromethyl)phenol scaffold is often used to replace 2-nitrophenols or 2-chlorophenols to modulate metabolic stability (blocking metabolic soft spots) while maintaining H-bond donor capability.
Agrochemicals: The
group provides a "middle ground" of lipophilicity, often improving systemic transport in plants compared to the highly lipophilic analogs.
Handling: Due to the acidic nature, avoid storing in basic buffers for long periods unless the salt form is desired. Ensure containers are sealed to prevent hygroscopic absorption if in salt form.
Erickson, J.A. et al. "Absolute pKa Determinations for Substituted Phenols." Journal of Organic Chemistry, 2002. Link
Exploratory
Technical Guide: 2-Difluoromethyl vs. 2-Trifluoromethyl Phenols in Medicinal Chemistry
Executive Summary In the optimization of lead compounds, the substitution of hydrogen or methyl groups with fluorinated motifs is a standard tactic to modulate metabolic stability and lipophilicity.[1] However, the choic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of lead compounds, the substitution of hydrogen or methyl groups with fluorinated motifs is a standard tactic to modulate metabolic stability and lipophilicity.[1] However, the choice between 2-difluoromethyl (
) and 2-trifluoromethyl () phenols represents a more nuanced decision tree.
While both groups increase metabolic stability relative to non-fluorinated alkyls, they diverge fundamentally in their physicochemical behavior. The
group is a canonical "lipophilic sled," devoid of hydrogen bond donor capability. in contrast, the group acts as a lipophilic hydrogen bond donor , offering a unique bioisosteric profile that can improve aqueous solubility and target affinity through specific non-covalent interactions.
This guide analyzes the mechanistic, physicochemical, and synthetic distinctions between these two motifs to support rational drug design.
Part 1: Physicochemical Divergence
The behavior of ortho-substituted phenols is dominated by the interplay between the phenolic hydroxyl group and the ortho-substituent.
Comparative Property Matrix
Property
2-Trifluoromethyl Phenol ()
2-Difluoromethyl Phenol ()
Impact on Drug Design
Hammett Constant ()
0.54 (Strong EWG)
0.40 (Moderate EWG)
deactivates rings more strongly.
Acidity ()
~8.95
~9.2 – 9.5 (Est.)
is more acidic due to stronger inductive effect ().
H-Bond Donor Count
1 (Phenol OH)
2 (Phenol OH + )
can donate a weak H-bond.
H-Bond Acceptor
Weak (F atoms)
Moderate (F atoms)
F is generally a poor acceptor, but is more polar.
Lipophilicity ()
+1.1 (vs. )
+0.6 (vs. )
is less lipophilic (better solubility).
Metabolic Stability
High (Chemically inert)
Moderate (C-H is a soft spot)
blocks metabolism; can be oxidized.
The "Lipophilic Hydrogen Bond Donor" Effect
The most critical distinction lies in the hydrogen bonding dynamics.
2-Trifluoromethyl Phenol: The
group is bulky and chemically inert. The fluorine atoms are extremely weak hydrogen bond acceptors. In the ortho position, the group forces the phenol into specific conformations primarily through steric bulk and dipole-dipole repulsion, rather than specific H-bonding.
2-Difluoromethyl Phenol: The C-H bond in the
group is polarized by the two geminal fluorine atoms, rendering the proton acidic enough to act as a weak hydrogen bond donor. This allows the group to interact with carbonyls or water molecules in the receptor pocket, a feature lacks entirely. This property makes a "chameleon" bioisostere for alcohols () or thiols (), capable of maintaining potency while modulating lipophilicity.
Intramolecular Hydrogen Bonding (IMHB)
In ortho-substituted phenols, Intramolecular Hydrogen Bonding (IMHB) determines membrane permeability.
: The phenolic proton can form a weak interaction with the fluorine atoms (O-H···F). This "closes" the molecule, masking the polar hydroxyl group and effectively increasing the compound's lipophilicity and membrane permeability (the "molecular chameleon" effect).
: The situation is more complex. The phenolic OH can interact with the F atoms, but the proton can also interact with external solvents. This competition means phenols are often more soluble in water than their counterparts, as they pay a higher desolvation penalty to enter a lipid membrane.
Part 2: Decision Logic for Drug Design
The following diagram illustrates the logical flow for selecting between these two moieties based on ADME (Absorption, Distribution, Metabolism, Excretion) requirements.
Caption: Decision logic for selecting between trifluoromethyl and difluoromethyl bioisosteres based on metabolic and physicochemical constraints.
Part 3: Synthetic Methodologies
While trifluoromethylation is often achieved via cross-coupling with reagents like Ruppert-Prakash (
), the introduction of the difluoromethyl group into phenols requires specific radical protocols.
Protocol: Radical Difluoromethylation of Phenols
Context: Direct difluoromethylation of phenols is challenging due to the high reactivity of the hydroxyl group. A robust approach involves the use of Zinc Difluoromethanesulfinate (DFMS) , also known as the Baran reagent. This protocol operates via a radical mechanism compatible with heteroaromatic systems.[2]
Solvent: Dichloromethane (DCM) / Water biphasic system.
Step-by-Step Workflow:
Preparation: In a fume hood, charge a round-bottom flask with the phenol substrate (1.0 equiv) and DCM (0.1 M concentration).
Reagent Addition: Add water (volume equal to 30% of DCM) followed by DFMS (3.0 equiv).
Initiation: Cool the mixture to 0°C. Add TBHP (5.0 equiv) dropwise. Note: Exothermic reaction.
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–24 hours. The vigorous stirring is crucial for the biphasic radical transfer.
Quenching: Quench with saturated aqueous sodium bicarbonate (
) and sodium thiosulfate () to neutralize excess peroxide.
Isolation: Extract with DCM (
), dry over , and concentrate.
Purification: Flash column chromatography (Silica gel). Note: Difluoromethylated products are often less polar than the starting material.
Mechanistic Pathway (Graphviz)
The reaction proceeds via a radical cascade initiated by the oxidative desulfinylation of the reagent.
Caption: Mechanistic pathway for the innate radical difluoromethylation of heteroarenes/phenols using zinc sulfinates.
Part 4: References
Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor: A Comparative Study." Journal of Organic Chemistry.
[Link]
Fujiwara, Y., et al. (2012). "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Nature.
[Link]
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.
[Link]
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
[Link]
Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.
[Link]
Application Note: Precision Synthesis of 5-Chloro-2-(difluoromethyl)phenol via XtalFluor-E
Executive Summary The difluoromethyl group ( ) acts as a lipophilic hydrogen bond donor/acceptor bioisostere for hydroxyl, thiol, and amine groups. Its incorporation into phenolic scaffolds, such as 5-Chloro-2-(difluorom...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The difluoromethyl group (
) acts as a lipophilic hydrogen bond donor/acceptor bioisostere for hydroxyl, thiol, and amine groups. Its incorporation into phenolic scaffolds, such as 5-Chloro-2-(difluoromethyl)phenol , is a high-value transformation in drug discovery, modulating pKa (acidity) and metabolic stability (blocking metabolic soft spots).
This Application Note details a robust, scalable protocol for synthesizing 5-Chloro-2-(difluoromethyl)phenol from 5-chloro-2-hydroxybenzaldehyde. Unlike traditional methods utilizing DAST (Diethylaminosulfur trifluoride), which pose significant thermal and explosive hazards, this protocol employs XtalFluor-E , a crystalline, thermally stable aminodifluorosulfinium salt.[1]
Key Advantages of this Protocol:
Enhanced Safety: XtalFluor-E has a decomposition temperature >200°C (vs. ~140°C for DAST) and does not release free HF until activation.
Selectivity: Mitigates elimination side-products common with DAST.[2][3][4]
Scalability: Designed with a protection/deprotection strategy to prevent polymerization and ensure high purity (>98%).
Strategic Analysis & Retrosynthesis
Direct deoxofluorination of salicylaldehydes (phenolic aldehydes) is fraught with chemo-selectivity issues. The free phenolic hydroxyl group is nucleophilic and can attack the sulfur center of the fluorinating reagent, leading to aryl fluorides, cyclic carbonates, or polymerization.
The "Gold Standard" Route:
To guarantee reproducibility and yield, this protocol utilizes a Protection-Fluorination-Deprotection sequence. The acetate protecting group is selected for its ease of installation, stability under fluorinating conditions, and mild removal.
Workflow Visualization
Figure 1: Strategic workflow for the synthesis of the target phenol, ensuring chemoselectivity via transient protection.
Detailed Experimental Protocols
Materials & Equipment[5][6][7]
Reagent: XtalFluor-E ([Diethylamino]difluorosulfinium tetrafluoroborate) - Store in desiccator.
Solvent: Anhydrous Dichloromethane (DCM) - Critical: Water content <50 ppm.
Vessel: Polypropylene (PP) or Teflon (PTFE) reaction vessels are recommended to prevent glass etching by HF byproducts, though borosilicate glass is acceptable for short reaction times if quenched immediately.
Step 1: Protection (Acetylation)
Objective: Mask the phenolic -OH to prevent interference with XtalFluor-E.
Charge a round-bottom flask with 5-chloro-2-hydroxybenzaldehyde (10.0 mmol, 1.56 g) and DCM (20 mL).
Add Pyridine (12.0 mmol, 0.97 mL) and Acetic Anhydride (
) (12.0 mmol, 1.13 mL).
Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) until starting material disappears.
Workup: Wash with 1M HCl (2 x 10 mL) to remove pyridine, then Sat.
. Dry organic layer over and concentrate.[6][7][8]
Yield: Quantitative conversion to 2-acetoxy-5-chlorobenzaldehyde . Use directly in Step 2.
Objective: Convert the aldehyde (-CHO) to the difluoromethyl group (
).
Safety Note: Perform in a fume hood. While XtalFluor-E is stable, the reaction generates HF in situ.
Setup: In a dry PTFE or PP vessel under Nitrogen/Argon atmosphere, dissolve 2-acetoxy-5-chlorobenzaldehyde (from Step 1, ~10 mmol) in Anhydrous DCM (30 mL).
Cool the solution to 0°C using an ice bath.
Add Promoter: Add
(20.0 mmol, 3.26 mL) dropwise.
Note:
is corrosive; use plastic syringes.
Add Reagent: Add XtalFluor-E (15.0 mmol, 3.43 g) portion-wise as a solid.
Stoichiometry: 1.5 equivalents is standard to drive the reaction to completion.
Reaction: Remove ice bath and allow to warm to RT. Stir for 12–18 hours.
Monitoring: Check TLC.[7] The product (difluoromethyl) is usually less polar than the aldehyde.
Quench: Cool to 0°C. Slowly add Sat. Aqueous
(50 mL). Caution: Gas evolution (). Stir vigorously for 15 minutes to neutralize HF species.
Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over
Dissolve the fluorinated intermediate in Methanol (20 mL).
Add
(1.5 eq). Stir at RT for 30–60 minutes.
Workup: Acidify carefully with 1M HCl to pH ~4. Extract with EtOAc.
Final Isolation: Dry and concentrate. Recrystallize from Hexane/DCM if necessary.
Final Product:5-Chloro-2-(difluoromethyl)phenol .
Mechanistic Insight
Understanding the mechanism is crucial for troubleshooting. XtalFluor-E acts as a fluoride donor activator. It does not release fluoride spontaneously; it requires the aldehyde oxygen to attack the sulfur center first, or the activation by the HF-amine promoter.
Reaction Pathway Diagram
Figure 2: Mechanistic pathway of deoxofluorination.[9] The promoter (
) is essential for providing the fluoride ion to displace the sulfinium leaving group.
Data Summary & Troubleshooting
Comparative Reagent Profile
Feature
XtalFluor-E
DAST (Diethylaminosulfur trifluoride)
Physical State
Crystalline Solid (Salt)
Liquid (Fuming)
Thermal Stability
Stable up to ~205°C
Decomposes >140°C (Explosive risk)
HF Release
No free HF (until activated)
Generates HF on contact with moisture
Glassware
Compatible (Short term)
Etches glass rapidly
Selectivity
High (Less elimination)
Moderate (Prone to vinyl fluorides)
Troubleshooting Guide (Self-Validating)
Problem: Low conversion of Aldehyde.
Cause: Old XtalFluor-E (hydrolyzed) or insufficient promoter.
Validation: Check XtalFluor-E solubility. If it looks "wet" or clumpy, it has hydrolyzed. Ensure
is added before the reagent in some protocols, though simultaneous addition is standard.
Problem: Formation of cyclic carbonate (if Step 1 skipped).
Cause: Free phenol attacking the carbonyl carbon during activation.
Fix: Strict adherence to the Acetylation Step (Step 1).
Problem: Etching of flask.
Cause: High concentration of HF generated during reaction.
Fix: Switch to HDPE or PTFE reaction vessels.
References
L'Heureux, A., et al. (2010).[4] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[2][3] Journal of Organic Chemistry, 75(10), 3401–3411.
Beaulieu, F., et al. (2009).[4] "Deoxofluorination of Alcohols and Carbonyls using XtalFluor-E." Organic Letters, 11(21), 5050–5053.
Mahé, O., et al. (2010). "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[2][3][4][10] Sigma-Aldrich ChemFiles, 10(2).
Prakash, G. K. S., et al. (2011). "Direct Difluoromethylation of Alcohols with TMS-CF2H." European Journal of Organic Chemistry. (Context on bioisosteres).
Application Note: Leveraging 5-Chloro-2-(difluoromethyl)phenol in Kinase Inhibitor Design
Abstract & Core Rationale This guide details the strategic application of 5-Chloro-2-(difluoromethyl)phenol (referred to herein as Scaffold-5Cl ) as a high-value building block for Type I and Type II kinase inhibitors. I...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Rationale
This guide details the strategic application of 5-Chloro-2-(difluoromethyl)phenol (referred to herein as Scaffold-5Cl ) as a high-value building block for Type I and Type II kinase inhibitors.
In modern medicinal chemistry, the difluoromethyl (
) group has emerged as a superior bioisostere for hydroxyl (-OH) and thiol (-SH) moieties.[1][2] Unlike the trifluoromethyl () group, which is purely lipophilic and electron-withdrawing, the group acts as a lipophilic hydrogen bond donor .
Scaffold-5Cl offers three distinct advantages in Structure-Activity Relationship (SAR) campaigns:
Conformational Control: When coupled to a heteroaryl core via the phenolic oxygen, the ortho-
group forms a weak intramolecular hydrogen bond with the ether oxygen. This "locks" the biaryl ether conformation, reducing the entropic penalty of binding.
Metabolic Stability: The C-5 chlorine atom blocks a metabolically vulnerable position (para to the likely ether linkage), preventing rapid CYP450-mediated oxidation.
Selectivity Handle: The
proton can interact with backbone carbonyls (e.g., the hinge region or gatekeeper residues) via hydrogen bonding, a vector unavailable to simple methyl or chloro analogs.
Cheminformatics & Rational Design
The "Lipophilic Hydrogen Bond Donor" Concept
The
moiety is unique. While fluorine is the most electronegative element, the C-H bond in a group is sufficiently polarized to act as a weak hydrogen bond donor.
): Increases lipophilicity compared to -OH, improving membrane permeability.
Binding Mode Hypothesis
When Scaffold-5Cl is incorporated into a kinase inhibitor (typically via an ether linkage to a hinge-binding heterocycle), it occupies the hydrophobic back-pocket or the solvent-exposed front, depending on the vector.
Diagram 1: Pharmacophore & Conformational Locking
The following diagram illustrates the intramolecular interaction and the binding vectors.
Caption: Schematic representation of the conformational lock provided by the ortho-CF2H group and its potential interaction with kinase gatekeeper residues.
Experimental Protocols
Protocol A: Chemical Synthesis (Coupling Strategy)
Objective: To couple 5-Chloro-2-(difluoromethyl)phenol to a 4-chloro-heterocycle (e.g., Quinoline or Pyrimidine) to generate a biaryl ether kinase inhibitor.
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Purge with Nitrogen (
) or Argon.
Reaction Assembly:
Add Heteroaryl Chloride (1.0 mmol) and Scaffold-5Cl (1.1 mmol, 196 mg) to the flask.
Add anhydrous DMF (5.0 mL).
Add
(2.5 mmol, 345 mg).
Execution:
Heat the reaction mixture to 90°C for 4–12 hours.
Monitoring: Check reaction progress via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes). Look for the disappearance of the Heteroaryl Chloride and the formation of the product mass (
).
Workup:
Cool to room temperature.
Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF.
Wash the organic layer with Brine (10 mL).
Dry over Sodium Sulfate (
), filter, and concentrate in vacuo.
Purification:
Purify via Flash Column Chromatography (Silica Gel).
Gradient: 0%
40% Ethyl Acetate in Hexanes.
Protocol B: Biochemical Validation (Kinase Assay)
Objective: Determine the
of the synthesized inhibitor against a target kinase (e.g., c-Met or VEGFR2).
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Workflow Diagram:
Caption: Workflow for TR-FRET Kinase Assay to determine IC50 values.
Detailed Steps:
Compound Handling: Prepare a 10-point dose-response curve in 100% DMSO (starting at 10 µM, 3-fold dilution).
Add 5 µL of Kinase/Antibody mixture. Incubate 15 mins (Pre-incubation).
Add 2.5 µL of Tracer/ATP mixture to initiate.
Detection: Read on a multimode plate reader (e.g., EnVision). Calculate the ratio of Acceptor (665 nm) to Donor (615 nm) emission.
ADME Considerations
When using Scaffold-5Cl , anticipate the following physicochemical shifts compared to a standard chlorophenol or methoxyphenol:
LogD (Lipophilicity): The
group is less lipophilic than but more lipophilic than . Expect a LogD increase of ~0.4–0.6 units relative to a methoxy analog.
Metabolic Stability: The
group is generally resistant to oxidative defluorination. The 5-Chloro substituent effectively blocks para-hydroxylation, a common clearance route for phenolic ethers.
References
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
Erickson, J. A., et al. (2015).[4] "Fragment-based Design of Kinase Inhibitors: A Practical Guide." Methods in Molecular Biology.
Xing, L., et al. (2024).[3] "Difluoromethylation of Phenols: Synthesis of Aryl Difluoromethyl Ethers." Organic Syntheses. [3]
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Geronikaki, A., et al. (2021). "Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane." Beilstein Journal of Organic Chemistry.
Synthesis of NLRP3 inhibitors using 5-Chloro-2-(difluoromethyl)phenol
Application Note: Strategic Synthesis of Next-Generation NLRP3 Inhibitors using 5-Chloro-2-(difluoromethyl)phenol Executive Summary & Rationale The NLRP3 inflammasome is a critical target for neuroinflammatory and metabo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of Next-Generation NLRP3 Inhibitors using 5-Chloro-2-(difluoromethyl)phenol
Executive Summary & Rationale
The NLRP3 inflammasome is a critical target for neuroinflammatory and metabolic diseases. While first-generation inhibitors like MCC950 set the potency standard, they suffer from hepatotoxicity and poor blood-brain barrier (BBB) penetrability.[1] Current drug discovery efforts focus on diarylsulfonylurea and heteroaryl-ether scaffolds that utilize bioisosteric replacements to improve metabolic stability and CNS distribution.[1]
This guide details the synthetic utilization of 5-Chloro-2-(difluoromethyl)phenol (CAS: 2092102-01-5 or analogues).[1][2] This building block is pivotal for two reasons:
Bioisosterism: The difluoromethyl (
) group acts as a lipophilic hydrogen bond donor, mimicking the hydroxyl () or amino () groups found in natural ligands but with significantly higher membrane permeability (LogP modulation).[1]
Metabolic Blockade: The chlorine atom at the 5-position blocks para-metabolic oxidation relative to the phenol oxygen, enhancing the half-life (
This protocol focuses on synthesizing a Pyridazine-based NLRP3 inhibitor (analogous to the clinical candidate ASP0965 and recent patent literature), utilizing the phenol in a Nucleophilic Aromatic Substitution (
) to construct the core pharmacophore.
Retrosynthetic Analysis & Strategy
The target scaffold is a 6-substituted-3-phenoxy-pyridazine .[1] The synthesis relies on the varying reactivity of the chlorides in 3,6-dichloropyridazine.
Step 1 (
1): The 5-Chloro-2-(difluoromethyl)phenol acts as the nucleophile to displace the first chloride.[1] This reaction is regioselective due to the electronic nature of the pyridazine ring.
Step 2 (
2): The second chloride is displaced by a solubilizing amine (e.g., a chiral aminocyclohexanol or piperidine derivative), which is essential for NLRP3 binding pocket interactions (specifically the Walker A motif).
Figure 1: Retrosynthetic logic for assembling the heteroaryl-ether core.
Detailed Experimental Protocols
Protocol A: Synthesis of the Ether-Linked Intermediate
Objective: Coupling 5-Chloro-2-(difluoromethyl)phenol to 3,6-dichloropyridazine.
) (2.0 equiv) or Cesium Carbonate () (1.5 equiv)[1]
Solvent: Anhydrous DMF or DMSO.
Procedure:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-(difluoromethyl)phenol (1.0 g, 5.6 mmol) in anhydrous DMF (10 mL).
Deprotonation: Add
(1.55 g, 11.2 mmol) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution may turn slightly yellow.
) is the structural signature. In -NMR, it appears as a distinct triplet (due to coupling with two Fluorines) in the range of 6.5 – 7.5 ppm with a large coupling constant ( Hz).[1]
Biological Validation Workflow
Once synthesized, the compound must be validated for specific NLRP3 inhibition.[4]
Figure 2: Standard NLRP3 Inflammasome Inhibition Assay Workflow.
Assay Protocol Summary:
Priming: Treat macrophages (BMDMs or PMA-differentiated THP-1) with LPS (1 µg/mL) for 3 hours to upregulate Pro-IL-1β.[1]
Inhibitor Incubation: Add the synthesized compound (serial dilutions) for 30–60 minutes.
Activation: Stimulate with ATP (5 mM) or Nigericin (10 µM) for 1 hour to trigger NLRP3 assembly.
Measurement: Collect supernatant and quantify secreted IL-1β using a specific ELISA kit.[1]
Inagaki, Y., et al. (2025).[5] "Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor."[1][5] Bioorganic & Medicinal Chemistry, 118, 118042.[5]
Coll, R. C., et al. (2015). "A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases."[1][3][6][7] Nature Medicine, 21(3), 248-255. (Foundational MCC950 reference).
Jiang, H., et al. (2020).[8][9] "Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization." Journal of Medicinal Chemistry. (Describes the diarylsulfonylurea SAR).
Application Note & Protocol: A Scalable Manufacturing Process for 5-Chloro-2-(difluoromethyl)phenol
Abstract This document provides a comprehensive guide for the scalable synthesis of 5-Chloro-2-(difluoromethyl)phenol, a key building block in the development of novel pharmaceuticals and agrochemicals. The difluoromethy...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the scalable synthesis of 5-Chloro-2-(difluoromethyl)phenol, a key building block in the development of novel pharmaceuticals and agrochemicals. The difluoromethyl (-CHF₂) moiety is a crucial functional group in modern medicinal chemistry, acting as a bioisosteric replacement for hydroxyl or thiol groups, thereby enhancing metabolic stability, membrane permeability, and binding affinity.[1][2] This guide details a robust and economically viable manufacturing process centered on the O-difluoromethylation of 5-chlorophenol via a difluorocarbene intermediate generated from sodium chlorodifluoroacetate. The protocol is designed for researchers, chemists, and process development professionals, offering in-depth explanations of methodological choices, detailed step-by-step procedures, process optimization parameters, and critical safety protocols to ensure safe and efficient scale-up.
Synthesis Strategy and Mechanistic Rationale
The Importance of the Difluoromethyl Group
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design.[2] The difluoromethyl group, in particular, offers a unique combination of properties. It is a lipophilic hydrogen-bond donor, a feature that distinguishes it from the more common trifluoromethyl group, and can significantly improve a compound's pharmacokinetic profile.[1][3][4] Its ability to serve as a metabolically stable bioisostere for common pharmacophores like alcohols and thiols makes it a highly valuable motif.[2][4]
Rationale for the Selected Synthesis Route
Several methods exist for the introduction of a difluoromethyl group. However, for a process to be considered scalable, it must be cost-effective, operationally simple, safe, and high-yielding.
Alternative Routes: Methods involving reagents like difluoromethyl sulfonium salts or hypervalent iodine species can be effective but are often expensive for large-scale production.[5] Other strategies may require harsh conditions or specialized equipment that complicate industrial application.[6]
Chosen Route: Decarboxylative Difluoromethylation: The selected method is based on the thermal decarboxylation of sodium chlorodifluoroacetate (ClCF₂CO₂Na). This reagent is commercially available in bulk, indefinitely stable under ambient conditions, and possesses a favorable toxicity and environmental profile, making it an ideal choice for industrial manufacturing.[6][7] The reaction proceeds through a difluorocarbene (:CF₂) intermediate, which is then trapped by the nucleophilic 5-chlorophenolate. This approach is well-documented, high-yielding, and avoids the use of expensive transition metals or complex reagents.[7][8][9]
Overall Reaction Scheme
The two-step process involves the deprotonation of the starting material, 5-chlorophenol, to form the corresponding phenoxide, followed by its reaction with difluorocarbene generated in situ.
Step 1: Phenoxide Formation
Step 2: Difluorocarbene Generation and Trapping
Detailed Manufacturing Protocol
This protocol is designed for a 100g scale synthesis and can be linearly scaled with appropriate engineering controls.
Materials and Equipment
Material
Grade
Supplier
Notes
5-Chlorophenol
≥99%
Standard Supplier
Starting Material
Cesium Carbonate (Cs₂CO₃)
≥99%
Standard Supplier
Base
Sodium Chlorodifluoroacetate
≥97%
Standard Supplier
Difluorocarbene Precursor
Dimethylformamide (DMF)
Anhydrous, ≥99.8%
Standard Supplier
Solvent
Deionized Water
N/A
In-house
Co-solvent
Diethyl Ether (Et₂O)
ACS Grade
Standard Supplier
Extraction Solvent
Saturated Sodium Chloride (Brine)
N/A
In-house
Aqueous Wash
10% Lithium Chloride (LiCl) aq.
N/A
In-house
Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
Standard Supplier
Drying Agent
Equipment:
5 L three-neck round-bottom flask
Mechanical stirrer with high-torque motor
Heating mantle with temperature controller and thermocouple
Reflux condenser
Nitrogen/Argon gas inlet and oil bubbler outlet
Addition funnel
Large separatory funnel (5 L)
Rotary evaporator
Vacuum distillation apparatus
Step-by-Step Synthesis Procedure
Reaction Setup: Assemble the 5 L reaction flask with the mechanical stirrer, thermocouple, and a rubber septum. Connect the flask to a Schlenk line to allow for evacuation and backfilling with an inert atmosphere (Nitrogen or Argon).
Charging Reagents: To the flask, add 5-chlorophenol (128.5 g, 1.0 mol, 1.0 equiv) and cesium carbonate (488.7 g, 1.5 mol, 1.5 equiv).
Inerting the Atmosphere: Seal the flask, evacuate the headspace under vacuum for 5 minutes, and then backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
Solvent Addition: Through the septum via cannula or syringe, add anhydrous DMF (1.5 L) and deionized water (180 mL). Begin stirring to form a suspension.
Degassing: While stirring, bubble nitrogen through the suspension for 1 hour to remove any dissolved oxygen.
Addition of Difluorocarbene Precursor: Briefly remove the septum and add sodium chlorodifluoroacetate (427.0 g, 2.8 mol, 2.8 equiv) in one portion under a positive stream of nitrogen.
Reaction Assembly: Quickly replace the septum with the reflux condenser, ensuring the top of the condenser is connected to the nitrogen line and an oil bubbler to safely vent evolving CO₂ gas.[7] CAUTION: The reaction generates a significant amount of gas; ensure the system is not sealed and has a proper outlet.
Heating: Lower the reaction flask into the pre-heated heating mantle and bring the internal temperature to 120 °C.
Reaction Monitoring: Maintain the temperature at 120 °C for 2-3 hours. Vigorous bubbling (CO₂ evolution) should be observed. Monitor the reaction progress by TLC (20% Ethyl Acetate in Hexanes). To sample, briefly remove the condenser, take a drop of the reaction mixture, and quench it into a vial containing 1 M HCl and ethyl acetate. Spot the organic layer on the TLC plate. The reaction is complete when the starting phenol spot has disappeared.
Cooling: Once complete, remove the heating mantle and allow the mixture to cool to room temperature.
Work-up and Purification
Quenching: Slowly pour the cooled reaction mixture into a separate flask containing 2 L of deionized water.
Extraction: Transfer the aqueous mixture to the 5 L separatory funnel. Extract the product with diethyl ether (3 x 1 L).
Washing: Combine the organic layers. Wash sequentially with saturated brine (1 x 1 L) to remove bulk DMF, followed by 10% aqueous LiCl solution (5 x 1 L) to remove residual DMF.[7]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.
Purification: For scalable manufacturing, the preferred method of purification is vacuum distillation . The crude oil is transferred to a distillation apparatus and purified under reduced pressure to yield 5-Chloro-2-(difluoromethyl)phenol as a clear liquid. Column chromatography is not ideal for multi-kilogram scale but can be used for smaller batches if necessary.
Characterization
The final product should be characterized to confirm its identity and purity (>98%).
¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the structure.
GC-MS: To confirm purity and molecular weight.
Process Visualization
Overall Manufacturing Workflow
Caption: Scalable manufacturing workflow for 5-Chloro-2-(difluoromethyl)phenol.
Reaction Mechanism
Caption: Mechanism of O-difluoromethylation via a difluorocarbene intermediate.
Quantitative Data and Optimization
Parameter
Range
Optimum
Justification / Notes
Temperature
100 - 130 °C
120 °C
Balances rate of decarboxylation with potential side reactions. Lower temperatures result in slow conversion.[9]
Base Equiv.
1.2 - 2.0
1.5
Ensures complete deprotonation of the phenol to form the reactive nucleophile.[7]
ClCF₂CO₂Na Equiv.
2.0 - 3.5
2.8
A significant excess is required to drive the reaction to completion, compensating for any reagent decomposition.[7]
Yield (Isolated)
80 - 95%
~90%
Expected yield after vacuum distillation on a >100g scale.
Purity (GC)
>95%
>98%
Achievable with efficient vacuum distillation.
Scalability Considerations:
Heat Transfer: Exothermic nature of the reaction requires efficient heat management in larger reactors.
Gas Evolution: The release of CO₂ must be carefully controlled. The off-gas system must be designed to handle the volume of gas produced to avoid over-pressurization.[9]
Mixing: Efficient agitation is critical to maintain a homogenous suspension, especially during the addition of solids and throughout the heating phase.
Safety and Hazard Management
Safe handling of all chemicals is paramount. Always consult the latest Safety Data Sheet (SDS) for each chemical before beginning work.[10][11]
5-Chlorophenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood.
Cesium Carbonate: Irritant. Avoid inhalation of dust.
Sodium Chlorodifluoroacetate: While having mild toxicity, it should be handled with care. The primary hazard is the vigorous gas evolution upon heating.
DMF: A known reproductive toxin. Avoid inhalation and skin contact.
Personal Protective Equipment (PPE): At all times, wear a flame-resistant lab coat, chemical safety goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[12]
Engineering Controls: All operations must be conducted in a certified chemical fume hood or a walk-in hood for larger scale operations. An emergency shower and eyewash station must be readily accessible.[10]
Waste Disposal: Aqueous waste containing DMF and other organics must be collected and disposed of as hazardous chemical waste. Solid waste should be collected separately. Follow all local and institutional regulations for hazardous waste disposal.
References
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... National Center for Biotechnology Information.[Link]
Difluoromethylation of Phenols. Organic Syntheses.[Link]
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Center for Biotechnology Information.[Link]
A scalable and green one-minute synthesis of substituted phenols. National Center for Biotechnology Information.[Link]
Review Article Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation.[Link]
The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate.[Link]
A scalable and green one-minute synthesis of substituted phenols. ResearchGate.[Link]
A scalable and green one-minute synthesis of substituted phenols. RSC Publishing.[Link]
Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. National Center for Biotechnology Information.[Link]
S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. ACS Publications.[Link]
Recent Advances in the Synthetic Application of Difluorocarbene. Wiley Online Library.[Link]
Convenient synthesis of 2-(5-chloro-2-Hydroxyphenyl) -4h-chromen-4-one from 1-(2-hydroxy-5-chlorophenyl) ethenyldiphenylamine. ResearchGate.[Link]
Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. ACS Publications.[Link]
S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. ACS Publications.[Link]
Safety Precautions To Take When Using Industrial Chemicals. thomasnet.com.[Link]
An Efficient Synthetic Approach to Substituted Trisphenols (Phloroglucide Analogs) Using Tungstosilicic Acid in Aqueous Media. The Royal Society of Chemistry.[Link]
Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone. Patsnap.[Link]
8 Tips for Working Safely with Hazardous Substances. Précon.[Link]
Phenol, 2-chloro-5-(trifluoromethyl)-. National Center for Biotechnology Information.[Link]
Fluorine. University of California, Santa Barbara.[Link]
5-Chloro-2-fluorophenol. National Center for Biotechnology Information.[Link]
Guidelines for Safe Chemical Handling in Industrial Water Systems. HOH Water Technology.[Link]
Guidelines for Working With Hazardous Chemicals. Capital Resin Corporation.[Link]
Technical Support Center: Deoxyfluorination of 5-Chlorosalicylaldehyde
Topic: Optimization of Yield and Selectivity for the Conversion of 5-Chlorosalicylaldehyde to 5-Chloro-2-(difluoromethyl)phenol. Reagents Focused: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor®, XtalFluor-E®.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of Yield and Selectivity for the Conversion of 5-Chlorosalicylaldehyde to 5-Chloro-2-(difluoromethyl)phenol.
Reagents Focused: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor®, XtalFluor-E®.
Audience: Medicinal Chemists, Process Chemists.
Part 1: The Core Diagnostic (Why Direct Reaction Fails)
If you are attempting to react 5-chlorosalicylaldehyde directly with DAST or Deoxo-Fluor to obtain the difluoromethyl derivative, you are likely observing low to zero yield of the desired product and a complex mixture of byproducts (often observed as "black tar" or cyclic ethers).
The Root Cause: Neighboring Group Participation (NGP)
The ortho-hydroxyl group is the saboteur. In the mechanism of deoxyfluorination, the sulfur reagent activates the aldehyde oxygen, creating a highly electrophilic intermediate. In the absence of a protecting group, the phenolic oxygen (which is nucleophilic) attacks this intermediate faster than the fluoride ion can. This leads to the formation of cyclic benzoxathiole intermediates or benzodioxole-type oligomers rather than the desired gem-difluoride.
Visualizing the Failure Mode vs. The Success Path
Figure 1: Mechanistic divergence. The direct reaction path is kinetically doomed by the ortho-hydroxyl group.
Part 2: The "Gold Standard" Protocol
To achieve high yields (>80%), you must decouple the phenol reactivity from the aldehyde reactivity. The recommended strategy is Acetylation -> Fluorination -> Hydrolysis .
Step-by-Step Workflow
Step
Operation
Reagents & Conditions
Critical Technical Note
1. Protection
Mask the Phenol
Ac₂O (1.2 eq), Pyridine (1.5 eq), DCM, 0°C to RT.
Why Acetate? It deactivates the ring (reducing oxidative side reactions) and is easily removed later. MOM or Methyl ethers are harder to remove without affecting the sensitive CHF₂ group.
Catalysis: A drop of Ethanol (or HF-amine complex) catalyzes the reaction by activating the reagent. Do not heat DAST >50°C.
4. Quench
Safety Stop
Pour into sat. NaHCO₃ (ice cold).
Warning: Quenching generates CO₂ and HF. Vigorous stirring required.
5. Deprotection
Reveal Phenol
K₂CO₃ (2.0 eq), MeOH/H₂O, RT, 1h.
Mild base hydrolysis cleaves the acetate without hydrolyzing the gem-difluoride (which is generally stable to base, but sensitive to strong Lewis acids).
Part 3: Troubleshooting & FAQs
Q1: I am seeing "etching" on my glassware and the reaction turned black. What happened?
Diagnosis:Moisture Contamination.
Mechanism: DAST/Deoxo-Fluor reacts violently with water to produce HF (Hydrofluoric Acid).[1] HF etches glass and catalyzes the polymerization of the aldehyde (forming black tar).
Fix:
Use a plastic (PFA/PTFE) reaction vessel if possible.
Distill DCM over CaH₂ or use a molecular sieve column immediately before use.
Ensure the starting material is azeotropically dried with toluene before adding the reagent.
Q2: Can I use XtalFluor-E® instead of DAST?
Answer:Yes, and it is recommended for safety.
Advantage: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) is a solid, non-fuming salt that is far less likely to explode than DAST.
Protocol Adjustment: XtalFluor-E does not release fluoride spontaneously. You must add an exogenous fluoride source/promoter, typically DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Et₃N·3HF (1.5 eq) to drive the reaction.
Q3: The reaction stalls at 50% conversion. Should I heat it?
Answer:Proceed with Extreme Caution.
Risk: DAST is thermally unstable. Decomposition begins >50°C and can be catastrophic (detonation) >90°C.
Alternative: Instead of heating DAST, switch to Deoxo-Fluor (stable up to ~80°C) or Fluolead™ (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride), which is thermally stable and handles steric bulk better.
Catalysis: Add a Lewis Acid catalyst like SbCl₃ (5 mol%) or ZnCl₂ to push the conversion at room temperature rather than applying heat.
Q4: My product hydrolyzes back to the aldehyde during column chromatography.
Diagnosis:Silica Acidity.
Mechanism: Gem-difluorides, especially benzylic ones, can be sensitive to acidic hydrolysis on active silica gel, reverting to the carbonyl.
Fix: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in hexanes to neutralize acidic sites before loading your sample.
Part 4: Decision Matrix for Reagent Selection
Use this logic flow to select the correct reagent for your specific constraint.
Figure 2: Reagent selection based on scale and safety constraints.
References
Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, vol. 40, no. 5, 1975, pp. 574-578. Link
Foundational text on DAST reactivity and limit
Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, vol. 64, no. 19, 1999, pp. 7048-7054. Link
Establishes Deoxo-Fluor as the superior alternative for hindered or sensitive substr
Beaulieu, F., et al. "Aminosulfur Trifluorides: Relative Thermal Stability." Organic Process Research & Development, vol. 12, no. 6, 2008, pp. 1102–1105. Link
Critical safety data regarding the explosion hazards of DAST vs. Fluolead/Deoxo-Fluor.
Singh, R. P., & Shreve, J. M. "Nucleophilic Fluorination with Antimony Trifluoride/Sulfur Reagents." Synthesis, 2002.
Purifying 5-Chloro-2-(difluoromethyl)phenol presents a specific set of chromatographic challenges derived from its functional groups. As a researcher, you are likely facing one of two failures: significant peak tailing (loss of resolution) or unexplained yield loss (volatility).
The Acidic Trap: The phenol moiety, acidified by the electron-withdrawing chlorine and difluoromethyl groups (
est. 7.5–8.5), interacts strongly with residual silanols on silica gel, causing streaking.
The Volatility Risk: The difluoromethyl (
) group imparts lipophilicity but maintains a relatively low molecular weight (~178.6 g/mol ). This compound is prone to sublimation or evaporation during aggressive rotary evaporation.
The Hydrogen Bond Donor: Unlike the inert
group, the motif is a weak hydrogen bond donor [1], which can lead to unexpected retention shifts compared to non-fluorinated analogs.
Part 1: Optimized Normal Phase Flash Chromatography
Recommendation: This is the primary method. Do not run a standard Hexane/EtOAc gradient without modification.
The "Acid-Modified" Protocol
To suppress the ionization of the phenol and mask active silanol sites on the silica, you must acidify the mobile phase.
Parameter
Specification
Reason for Choice
Stationary Phase
Spherical Silica (20–40 µm)
Smaller particle size improves resolution of the "streaking" phenol band.
Mobile Phase A
Hexanes (or Heptane)
Non-polar carrier. Heptane is preferred if volatility is a major concern.
Mobile Phase B
Ethyl Acetate + 1% Acetic Acid
The acid modifier keeps the phenol protonated ( vs ), sharpening the peak shape [2].
Sample Loading
Dry Load (Celite 545 or Silica)
Liquid loading in DCM/EtOAc causes "band broadening" before the run starts.
Detection
UV @ 254 nm & 280 nm
The aromatic ring absorbs well; monitoring 280 nm helps distinguish phenols from non-conjugated impurities.
Step-by-Step Workflow
Equilibration: Flush the column with 3 Column Volumes (CV) of 95:5 (Hexane : EtOAc+1% AcOH). Note: The acid must be present in the equilibration step to deactivate silica silanols immediately.
Gradient Profile:
0–5% B over 2 CV (Isocratic hold to elute non-polar impurities).
5–30% B over 10 CV (Shallow gradient to resolve the phenol).
30–100% B over 3 CV (Flush).
Fraction Collection: Collect based on UV threshold. Do not rely on peak slope alone , as tailing phenols often have shallow desorption profiles.
Part 2: Visualizing the Purification Logic
The following decision tree illustrates the critical decision points for purifying this specific fluorinated phenol.
Figure 1: Decision matrix for optimizing mobile phase and solvent removal based on tailing and volatility risks.
Part 3: Troubleshooting & FAQs
Q1: I added Acetic Acid, but I'm still seeing a "ghost peak" or baseline drift. Why?A: This is often an equilibration artifact. If you only add acid to Solvent B (EtOAc), the acid concentration changes during the gradient, causing the baseline to drift (UV absorption of acetate).
Fix: Add 1% Acetic Acid to both Solvent A (Hexane) and Solvent B. This maintains isocratic pH and baseline stability [3].
Q2: My yield is 40% lower than expected, but the column looked clean. Where is my product?A: You likely lost it on the rotovap. 5-Chloro-2-(difluoromethyl)phenol has significant vapor pressure.
Fix:
Do not heat the water bath above 30°C.
Do not use high vacuum (< 20 mbar).
Alternative: Use Pentane/Diethyl Ether (1% AcOH) for the column. These solvents evaporate at much lower temperatures/pressures, preserving your volatile phenol.
Q3: Can I use Reverse Phase (C18) instead?A: Yes, and it is often safer for volatile compounds because you avoid evaporating large volumes of hexane.
Protocol: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
Note: The
group is lipophilic [4], so the compound will retain well on C18. Expect elution around 50–60% ACN.
Q4: The
group is acid-labile. Will acetic acid destroy it?A: Generally, no. The difluoromethyl ether/phenol motif is stable to weak organic acids like acetic acid. It typically requires strong Lewis acids or strong bases at high temperatures to trigger defluorination or hydrolysis [5]. Flash chromatography exposure times (20 mins) are insufficient for degradation.
Part 4: Scientific Validation (Self-Correction Mechanism)
To ensure this protocol works before committing your entire batch, perform this Spot Test :
Observe: If Plate A shows a comet-like streak and Plate B shows a tight circle, the acid modifier is mandatory for your column run.
References
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry. Link[1]
Biotage Technical Notes. (2023). "When should I use a pH modifier in flash column chromatography gradient?" Link
ZeptoMetrix. "Mobile Phase Modifiers in HPLC and Flash Chromatography." Link
Li, Y., et al. (2006). "Difluoromethylation of Phenols." Journal of Organic Chemistry. (Contextualizing lipophilicity of Ar-OCF2H and Ar-CF2H species). Link
Organic Syntheses. (2024). "Synthesis of Aryl Difluoromethyl Ethers." Org.[2][3] Synth. 101, 164-180.[2] (Demonstrates stability and handling of similar difluoro-phenolic intermediates). Link
XtalFluor Deoxofluorination Technical Support Center: Troubleshooting Low Conversion Rates
Welcome to the technical support center for XtalFluor-E and XtalFluor-M deoxofluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for XtalFluor-E and XtalFluor-M deoxofluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. As Senior Application Scientists, we provide not just procedural steps, but also the underlying chemical rationale to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: My deoxofluorination reaction with XtalFluor has stalled or is showing low conversion. What are the most common initial checks I should perform?
Low conversion in XtalFluor reactions can often be traced back to a few fundamental parameters. Before delving into more complex troubleshooting, ensure the following are in order:
Reagent Quality and Handling: XtalFluor reagents, while more stable than their predecessors like DAST, are still moisture-sensitive.[1] Ensure they have been stored under an inert atmosphere and handled appropriately to prevent hydrolysis, which will deactivate the reagent.
Anhydrous Reaction Conditions: The presence of water will consume the XtalFluor reagent and can lead to unwanted side products. Ensure all solvents and starting materials are rigorously dried.
Correct Stoichiometry: A common starting point is to use 1.5 equivalents of the XtalFluor reagent relative to your substrate.[2] However, this can be substrate-dependent and may require optimization.
Presence of a Promoter/Fluoride Source: XtalFluor reagents excel at activating the carbon-oxygen bond but require a separate nucleophilic fluoride source for the substitution to occur efficiently.[3][4] Reactions run without a suitable promoter will often show low to no conversion. Common promoters include triethylamine trihydrofluoride (Et₃N·3HF), triethylamine dihydrofluoride (Et₃N·2HF), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5][6]
Q2: I'm observing significant elimination byproducts instead of my desired fluorinated compound. How can I minimize this?
The formation of elimination byproducts is a common competing pathway in deoxofluorination reactions, especially with secondary and tertiary alcohols.[6][7] This occurs when the fluoride source or another base in the reaction mixture acts as a base to abstract a proton, rather than as a nucleophile to displace the activated hydroxyl group.
To mitigate elimination, consider the following strategies:
Choice of Promoter: The basicity of the promoter plays a crucial role. While DBU is a strong, non-nucleophilic base that can be an effective promoter, it can also favor elimination in sensitive substrates.[5][6] Et₃N·3HF and Et₃N·2HF are generally less basic and can provide a better balance of nucleophilicity and basicity, often leading to higher selectivity for fluorination.[8]
Temperature Control: Running the reaction at a lower temperature can often favor the substitution pathway over elimination. It is recommended to add the reagents at a low temperature (e.g., 0 °C or -78 °C) and then allow the reaction to slowly warm to room temperature.[2]
Solvent Effects: The choice of solvent can influence the reaction outcome. Aprotic, non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[2]
In-Depth Troubleshooting Guides
Problem 1: Low conversion when fluorinating a primary alcohol.
Primary alcohols are generally good substrates for XtalFluor deoxofluorination. If you are experiencing low conversion, the issue likely lies in the reaction setup or reagent stoichiometry.
Troubleshooting Protocol:
Verify Reagent Activity: As a first step, run a control reaction with a simple, unhindered primary alcohol (e.g., benzyl alcohol) under standard conditions to confirm the activity of your XtalFluor reagent and promoter.
Optimize Promoter Stoichiometry: While a catalytic amount of a fluoride source is sometimes sufficient, for less reactive substrates, increasing the amount of the promoter (e.g., from 1.0 to 2.0 equivalents of Et₃N·3HF) can improve the reaction rate.[2]
Check Order of Addition: The order of reagent addition can be critical. It is often beneficial to add the XtalFluor reagent to a solution of the substrate, followed by the promoter.[8][9] This allows for the activation of the alcohol before the introduction of the nucleophilic fluoride.
Increase Reaction Time and/or Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40 °C or reflux in DCE), but monitor carefully for the formation of byproducts.[2]
Problem 2: My reaction with a carboxylic acid is not forming the expected acyl fluoride.
XtalFluor reagents are effective for the conversion of carboxylic acids to acyl fluorides.[4][10] Low conversion in this transformation often points to issues with the fluoride source or competing side reactions.
Troubleshooting Protocol:
Employ a Catalytic Fluoride Source: A study by Paquin and coworkers has shown that the addition of a catalytic amount of sodium fluoride (NaF) can significantly improve the efficiency of acyl fluoride formation with XtalFluor-E.[10]
Solvent Choice: Ethyl acetate (EtOAc) has been demonstrated to be an effective solvent for this transformation.[10]
Amide Formation as a Side Reaction: If your reaction mixture contains amine impurities, or if you are using an amine-based promoter in excess, you may observe the formation of amides as a side product.[11] Ensure your starting materials and solvents are free from amine contamination.
Visualizing the Process
Diagram 1: General Mechanism of XtalFluor Deoxofluorination
Caption: The two-step mechanism of XtalFluor-mediated deoxofluorination.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A stepwise guide to troubleshooting low conversion rates.
Key Reaction Parameters at a Glance
Parameter
Recommendation
Rationale
XtalFluor Reagent
XtalFluor-E or XtalFluor-M
Both are effective; XtalFluor-M has slightly higher thermal stability.[2]
Stoichiometry
1.1 - 1.5 eq. XtalFluor, 1.0 - 2.0 eq. Promoter
Excess ensures complete activation and fluorination.[2]
Promoter/Fluoride Source
Et₃N·3HF, Et₃N·2HF, DBU, NaF (for acids)
Provides the necessary nucleophilic fluoride for substitution.[5][6][10]
Solvent
DCM, DCE, EtOAc (for acids)
Aprotic solvents are generally preferred to avoid side reactions.[2][10]
Temperature
-78 °C to reflux
Lower temperatures can improve selectivity against elimination.[2]
Order of Addition
Substrate -> XtalFluor -> Promoter
Allows for efficient activation of the substrate before fluoride addition.[8][9]
Standard Experimental Protocols
General Procedure for Deoxofluorination of an Alcohol:
To a cold (0 °C) solution of the alcohol (1.0 mmol) in anhydrous CH₂Cl₂ (3.0 mL) under a nitrogen atmosphere, add XtalFluor-E or XtalFluor-M (1.5 mmol).
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
Monitor the reaction by TLC or LC-MS until completion.
Upon completion, quench the reaction by slowly adding a 5% aqueous NaHCO₃ solution at room temperature.
Stir for 15 minutes, then extract the mixture twice with CH₂Cl₂.
Combine the organic phases, dry over MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude material by standard methods (e.g., column chromatography).[2]
Procedure for the Formation of an Acyl Fluoride from a Carboxylic Acid:
To a solution of the carboxylic acid (1.0 mmol) and NaF (0.1 mmol) in EtOAc (2.0 mL) at room temperature, add XtalFluor-E (1.2 mmol).
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with EtOAc.
Concentrate the filtrate under reduced pressure to yield the acyl fluoride.[10]
References
Gonay, M., Batisse, C., & Paquin, J.-F. (2020). Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E. The Journal of Organic Chemistry, 85(15), 10253–10264. [Link]
L'Heureux, A., Beaulieu, F., Bennett, C., Bill, D. R., Clayton, S., Laflamme, F., Mirmehrabi, M., Tadayon, S., Tovell, D., & Couturier, M. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. The Journal of Organic Chemistry, 75(10), 3401–3411. [Link]
Couturier, M., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. American Chemical Society. Retrieved from [Link]
Kumar, V. S., Gudise, V. B., Reddy, E. K., & Anwar, S. (2019). XtalFluor‐E: An Efficient Reagent for Synthesis of Oxazolines from Carboxylic Acids and O‐Silylated Amino Alcohols. Journal of Heterocyclic Chemistry, 56(9), 2563-2570. [Link]
Mahajan, S., et al. (2018). Use of XtalFluor-E as an Alternative to POCl3 in the Vilsmeier–Haack Formylation of C-2-Glycals. ResearchGate. Retrieved from [Link]
XtalFluor Deoxofluorination - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]
Torker, S., & Ghorbani-Vaghei, R. (2018). XtalFluor-E® mediated proteo functionalization of N-vinyl amides: access to N-acetyl N,O-acetals. PMC. [Link]
Lee, E., & Hooker, J. M. (2012). Late-Stage Fluorination: From Fundamentals to Application. PMC. [Link]
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. [Link]
Lee, E., & Hooker, J. M. (2014). Late-Stage Fluorination: From Fundamentals to Application. ACS Publications. [Link]
Lee, S. J. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Harvard University. Retrieved from [Link]
Eliminative Deoxofluorination Using XtalFluor-E: A One-Step Synthesis of Monofluoroalkenes from Cyclohexanone Derivatives. (2018). ResearchGate. Retrieved from [Link]
Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. (2021). ScienceDirect. [Link]
Fluorine and Fluorination Chemistry. (n.d.). Mettler Toledo. Retrieved February 13, 2024, from [Link]
Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]
Recent advances in late-stage monofluorination of natural products and their derivatives. (2024). Royal Society of Chemistry. [Link]
Orliac, A., Gomez Pardo, D., Bombrun, A., & Cossy, J. (2013). XtalFluor-E, an Efficient Coupling Reagent for Amidation of Carboxylic Acids. Organic Chemistry Portal. [Link]
Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
ChemInform Abstract: Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. (2010). ResearchGate. Retrieved from [Link]
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. PMC. [Link]
A Comparative Guide to the Reactivity of 5-Chloro-2-(difluoromethyl)phenol and 5-Chloro-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals Introduction: A Tale of Two Substituents 5-Chloro-2-(difluoromethyl)phenol and 5-Chloro-2-methylphenol are structurally similar aromatic compounds, differin...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Substituents
5-Chloro-2-(difluoromethyl)phenol and 5-Chloro-2-methylphenol are structurally similar aromatic compounds, differing only in the nature of the substituent at the C2 position. This seemingly minor variation—a methyl group (-CH₃) versus a difluoromethyl group (-CHF₂) imparts dramatically different electronic and steric properties to the phenol ring system. These differences, in turn, govern their reactivity in a wide array of chemical transformations, from electrophilic aromatic substitution to reactions at the phenolic hydroxyl group.
The methyl group, a classic electron-donating group, enhances the electron density of the aromatic ring, thereby activating it towards electrophilic attack. In contrast, the difluoromethyl group, with its two highly electronegative fluorine atoms, acts as a potent electron-withdrawing group, deactivating the ring. Furthermore, the -CHF₂ group is recognized as a bioisostere for hydroxyl, thiol, and amine functionalities, offering unique opportunities in drug design to modulate properties like metabolic stability and hydrogen bonding capabilities.[1] This guide will dissect these differences, providing both theoretical understanding and practical, data-supported insights into their comparative reactivity.
Molecular Properties: A Head-to-Head Comparison
The divergent reactivity of these two phenols is rooted in their fundamental molecular properties. A summary of these key differences is presented below, followed by a more detailed discussion.
Property
5-Chloro-2-methylphenol
5-Chloro-2-(difluoromethyl)phenol
Rationale & Implications
Electronic Effect of C2 Substituent
Electron-donating (activating)
Electron-withdrawing (deactivating)
The -CH₃ group enriches the ring with electron density via induction and hyperconjugation, accelerating electrophilic substitution. The -CHF₂ group withdraws electron density inductively, slowing electrophilic substitution.
Predicted pKa
~9.7 - 10.3
Lower than the methyl analog (more acidic)
The electron-withdrawing -CHF₂ group stabilizes the phenoxide anion, facilitating proton donation. This has significant implications for reactions involving the hydroxyl group.
Steric Hindrance at C2
Moderate
Slightly greater than methyl
The C-F bonds are longer than C-H bonds, and the fluorine atoms are larger than hydrogen, leading to increased steric bulk around the ortho position.[2]
Hydrogen Bonding Capability of C2 Substituent
None
Weak hydrogen bond donor
The polarized C-H bond in the -CHF₂ group can participate in hydrogen bonding, a property absent in the methyl group.[1] This can influence intermolecular interactions and solubility.
Comparative Reactivity in Detail
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The rate and regioselectivity of these reactions are profoundly influenced by the substituents present on the ring.
Reactivity:
5-Chloro-2-methylphenol: The electron-donating methyl group, in concert with the strongly activating hydroxyl group, renders this molecule highly reactive towards electrophiles. The ring is considered "activated," and reactions often proceed under milder conditions compared to benzene.
5-Chloro-2-(difluoromethyl)phenol: The strongly electron-withdrawing difluoromethyl group deactivates the aromatic ring, making it significantly less nucleophilic. Consequently, this compound will undergo electrophilic aromatic substitution at a much slower rate than its methyl-substituted counterpart, often requiring more forcing reaction conditions.
Regioselectivity:
Both the hydroxyl and the C2 substituent (methyl or difluoromethyl) are ortho, para-directing. However, the interplay of their electronic and steric effects leads to different product distributions.
For 5-Chloro-2-methylphenol: The primary sites of electrophilic attack will be the positions ortho and para to the strongly activating hydroxyl group. Given that the C2 and C5 positions are already substituted, the available positions are C4 and C6. The methyl group at C2 will sterically hinder attack at the C3 position, and the chloro group at C5 will sterically hinder the C6 position to some extent. The directing effects of the hydroxyl and methyl groups are synergistic, strongly favoring substitution at the C4 and C6 positions.
For 5-Chloro-2-(difluoromethyl)phenol: The directing effects are more complex. The hydroxyl group remains the dominant activating and directing group. However, the deactivating nature of the difluoromethyl group will reduce the reactivity of the entire ring. The C2-difluoromethyl group will also exert a more significant steric hindrance compared to the methyl group, potentially disfavoring substitution at the adjacent C3 position even more. The primary products are still expected to be at the C4 and C6 positions, but the overall yield may be lower, and the reaction may require more vigorous conditions.
Experimental Protocol: Comparative Nitration
The following protocol outlines a general procedure for the nitration of substituted phenols, which can be adapted to compare the reactivity of 5-Chloro-2-methylphenol and 5-Chloro-2-(difluoromethyl)phenol.
Objective: To compare the yield and regioselectivity of nitration for the two title compounds under identical reaction conditions.
Materials:
5-Chloro-2-methylphenol
5-Chloro-2-(difluoromethyl)phenol
Concentrated Nitric Acid (HNO₃)
Concentrated Sulfuric Acid (H₂SO₄)
Glacial Acetic Acid
Ice bath
Standard glassware for organic synthesis
Procedure:
Preparation: In two separate flasks, dissolve 10 mmol of 5-Chloro-2-methylphenol and 10 mmol of 5-Chloro-2-(difluoromethyl)phenol in 20 mL of glacial acetic acid. Cool both flasks in an ice-salt bath to maintain a temperature of 0-5 °C.
Nitration: Prepare a nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
Add the nitrating mixture dropwise to each of the phenol solutions over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.
Reaction Monitoring: Stir the reactions at 0-5 °C and monitor their progress by Thin Layer Chromatography (TLC). It is anticipated that the reaction of 5-Chloro-2-methylphenol will proceed significantly faster.
Work-up: Once the reaction is complete (or after a set time for comparison), pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Purification and Analysis: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization. Analyze the product distribution and yield by ¹H NMR and GC-MS.
Expected Outcome:
5-Chloro-2-methylphenol: A higher yield of nitrated products is expected in a shorter reaction time. The major products will be 5-chloro-2-methyl-4-nitrophenol and 5-chloro-2-methyl-6-nitrophenol.
5-Chloro-2-(difluoromethyl)phenol: A lower yield is anticipated under the same reaction conditions, or a longer reaction time will be required for comparable conversion. The regioselectivity will likely favor the C4 and C6 positions, but the ratio may be influenced by the steric bulk of the difluoromethyl group.
Caption: General mechanism of electrophilic aromatic substitution.
Reactivity of the Phenolic Hydroxyl Group
The acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide are critical for reactions such as O-alkylation, O-acylation, and etherification.
Acidity (pKa):
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion.
5-Chloro-2-methylphenol: The electron-donating methyl group slightly destabilizes the phenoxide anion, making it a weaker acid compared to a phenol with an electron-withdrawing group. The pKa of the closely related 4-chloro-2-methylphenol is reported to be around 9.71.[3]
This difference in acidity means that 5-Chloro-2-(difluoromethyl)phenol can be deprotonated by a weaker base compared to 5-Chloro-2-methylphenol, which can be a strategic advantage in designing synthetic routes.
Nucleophilicity of the Phenoxide:
While the difluoromethyl-substituted phenol is more acidic, its corresponding phenoxide is a weaker nucleophile. The electron-withdrawing -CHF₂ group pulls electron density away from the oxygen, reducing its ability to attack an electrophile. Conversely, the phenoxide of 5-Chloro-2-methylphenol is a stronger nucleophile due to the electron-donating nature of the methyl group.
Experimental Protocol: Comparative O-Acylation
This protocol provides a framework for comparing the O-acylation reactivity of the two phenols.
Objective: To compare the rate and yield of O-acylation for the two title compounds.
Materials:
5-Chloro-2-methylphenol
5-Chloro-2-(difluoromethyl)phenol
Acetyl Chloride
Pyridine or Triethylamine (as a base)
Dichloromethane (as a solvent)
Standard glassware for organic synthesis
Procedure:
In separate flasks, dissolve 10 mmol of each phenol in 20 mL of dichloromethane.
Add 1.2 equivalents of pyridine to each flask and cool to 0 °C in an ice bath.
Slowly add 1.1 equivalents of acetyl chloride to each flask.
Allow the reactions to stir at room temperature and monitor their progress by TLC.
Work-up: Quench the reaction with dilute HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Analysis: Determine the yield of the corresponding acetate ester for each reaction.
Expected Outcome:
5-Chloro-2-methylphenol: Due to the higher nucleophilicity of its phenoxide, this compound is expected to react faster and potentially give a higher yield of the O-acylated product.
5-Chloro-2-(difluoromethyl)phenol: The reaction may be slower due to the reduced nucleophilicity of the corresponding phenoxide.
Diagram: Factors Influencing Phenolic Reactivity
Caption: Comparison of acidity and phenoxide nucleophilicity.
Nucleophilic Aromatic Substitution (SNAr)
While less common for these specific substrates under typical conditions, the possibility of nucleophilic aromatic substitution, particularly of the chlorine atom, should be considered. SNAr reactions are facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.
5-Chloro-2-methylphenol: The presence of electron-donating groups (-OH, -CH₃) makes SNAr highly unfavorable. The ring is electron-rich and not susceptible to nucleophilic attack.
5-Chloro-2-(difluoromethyl)phenol: The electron-withdrawing -CHF₂ group, while ortho to the chlorine, is not as strongly activating for SNAr as a nitro group. However, under forcing conditions (high temperature, strong nucleophile), the possibility of SNAr is greater for this compound compared to its methyl analog. The presence of the -CHF₂ group makes the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack.
Synthesis and Availability
5-Chloro-2-methylphenol: This compound is commercially available from numerous suppliers. It can be synthesized from 5-chloro-2-methylaniline or through the hydroxylation of p-chlorotoluene.
5-Chloro-2-(difluoromethyl)phenol: The synthesis of this compound is more involved. A common strategy for introducing the difluoromethyl ether moiety is the reaction of the corresponding phenol with a difluorocarbene precursor, such as sodium chlorodifluoroacetate. A detailed protocol for a similar transformation is available in the literature.
Experimental Protocol: Synthesis of an Aryl Difluoromethyl Ether
This protocol is adapted from a literature procedure for the difluoromethylation of a substituted phenol and illustrates the general method for synthesizing compounds like 5-Chloro-2-(difluoromethyl)phenol.
Objective: To synthesize an aryl difluoromethyl ether from the corresponding phenol.
Materials:
5-Chloro-2-hydroxyphenol (as the starting material)
Sodium 2-chloro-2,2-difluoroacetate
Cesium Carbonate
Dry Dimethylformamide (DMF)
Deionized Water
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
Setup: To a flame-dried round-bottomed flask under an inert atmosphere, add the phenol (1.0 equiv), and cesium carbonate (1.5 equiv).
Solvent Addition: Add dry DMF and a small amount of deionized water.
Degassing: Degas the solution with nitrogen for approximately 1 hour.
Reagent Addition: Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a stream of nitrogen.
Reaction: Heat the reaction mixture to 120 °C and stir for 2-4 hours, monitoring by TLC.
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
Conclusion and Strategic Recommendations
The choice between 5-Chloro-2-(difluoromethyl)phenol and 5-Chloro-2-methylphenol in a synthetic campaign should be a deliberate one, guided by the desired reactivity and the properties of the final target molecule.
Choose 5-Chloro-2-methylphenol when:
High reactivity in electrophilic aromatic substitution is desired.
Milder reaction conditions are preferred for subsequent aromatic functionalization.
A stronger nucleophilic phenoxide is required for O-alkylation or O-acylation reactions.
Choose 5-Chloro-2-(difluoromethyl)phenol when:
The goal is to introduce a difluoromethyl group as a bioisostere for a hydroxyl, thiol, or amine group.
Reduced reactivity towards electrophiles is necessary to achieve selective functionalization elsewhere in the molecule.
Modulation of acidity is a key consideration.
Enhanced metabolic stability or specific hydrogen bonding interactions are desired in the final product.
By understanding the fundamental principles that govern the reactivity of these two versatile building blocks, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes in the pursuit of novel chemical entities.
References
Hu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7052-7100. [Link]
Zafrani, Y., et al. (2017). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 9(13), 1545-1567. [Link]
University of Hertfordshire. (2025). 4-chloro 2-methylphenol. AERU. [Link]
Kennepohl, D., et al. (2020). 24.5: Substituent Effects on the Acidity of Phenols. Chemistry LibreTexts. [Link]
Smith, A. B., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]
Simion, C., et al. (2012). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions. Synthetic Communications, 42(6), 921-931. [Link]
Sykes, P. (1975). Some Organic Reaction Pathways [Audiocassette]. London: Educational Techniques Subject Group, The Chemical Society. (Cited in Chemistry LibreTexts)
Olah, G. A., et al. (1989). Electrophilic and free radical nitration of benzene and toluene with various nitrating agents. Journal of the American Chemical Society, 111(10), 3708-3713. [Link]
Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
A Researcher's Guide to the Safe Handling of 5-Chloro-2-(difluoromethyl)phenol
This guide provides essential safety and handling protocols for 5-Chloro-2-(difluoromethyl)phenol, a compound utilized in specialized research and development applications. As laboratory professionals, our primary respon...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and handling protocols for 5-Chloro-2-(difluoromethyl)phenol, a compound utilized in specialized research and development applications. As laboratory professionals, our primary responsibility is to foster a culture of safety that protects ourselves, our colleagues, and our environment. This document moves beyond a simple checklist, offering a deeper understanding of the "why" behind each procedural step. By internalizing these principles, we can handle this and other novel chemical entities with the confidence that comes from a thorough understanding of the potential risks and their mitigation.
Hazard Assessment: Understanding the Reactivity and Toxicity Profile
5-Chloro-2-(difluoromethyl)phenol is a halogenated phenol. The presence of chlorine and the difluoromethyl group on the phenol ring influences its chemical properties and toxicological profile. While specific data for this compound is limited, analogous compounds such as other chlorinated and fluorinated phenols are known to be skin and eye irritants and may cause respiratory irritation.[1][2] Phenols, as a class of compounds, are readily absorbed through the skin and can exhibit systemic toxicity.[3][4] Therefore, it is prudent to treat 5-Chloro-2-(difluoromethyl)phenol with a high degree of caution.
Key Potential Hazards:
Skin Irritation and Corrosion: Phenolic compounds can cause chemical burns and skin irritation.[2] The anesthetic effect of phenol can delay the sensation of pain, meaning significant exposure may occur before it is noticed.[4]
Serious Eye Damage: Direct contact with the eyes can lead to severe irritation and potentially irreversible damage.[1][2]
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.
Systemic Toxicity: Absorption through the skin, ingestion, or inhalation can potentially lead to systemic effects.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 5-Chloro-2-(difluoromethyl)phenol. The goal is to create a complete barrier between you and the chemical.[5]
PPE Component
Specification
Rationale
Hand Protection
Double-gloving with nitrile or neoprene gloves is strongly recommended. For extended handling or in case of a spill, laminate film gloves (e.g., Silver Shield®) offer superior protection.
Phenols can penetrate standard laboratory gloves.[3][6] Double-gloving provides an additional layer of protection, and specialized gloves are necessary for significant exposure scenarios.
Eye and Face Protection
Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.
This combination protects against direct splashes to the eyes and face, which can cause severe damage.[1][6]
Body Protection
A fully buttoned, long-sleeved lab coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
This protects the skin on your body and arms from accidental contact.[7][8]
Respiratory Protection
Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.
A fume hood is the primary engineering control to prevent inhalation of hazardous vapors.[3] Respirators provide personal protection when engineering controls are insufficient.[5]
Safe Handling and Operational Workflow
Caption: Workflow for Safe Handling of 5-Chloro-2-(difluoromethyl)phenol
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a rapid and correct response is critical.
Exposure Response:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][9] Remove all contaminated clothing.[7] Polyethylene glycol (PEG) 300 or 400 can be used to wipe the affected area after initial water flushing, as it can help to dissolve and remove residual phenol.[4][6] Seek immediate medical attention.
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. Seek immediate medical attention.
Spill Response:
Small Spills (less than 50 mL):
Alert personnel in the immediate area.
Wearing appropriate PPE (including double gloves, goggles, and a lab coat), absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad.[9]
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[9]
Clean the spill area with soap and water.
Large Spills (greater than 50 mL):
Evacuate the laboratory and alert others.
Close the laboratory doors and prevent entry.
Contact your institution's Environmental Health and Safety (EHS) department immediately.[9]
Disposal Plan: Responsible Waste Management
All materials contaminated with 5-Chloro-2-(difluoromethyl)phenol must be disposed of as hazardous waste.
Chemical Waste: Collect all waste solutions and solids in a clearly labeled, sealed, and chemically compatible container.[9][11]
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be placed in a designated hazardous waste container.[8]
Empty Containers: The original container, even if "empty," will contain residue and must be treated as hazardous waste. The first rinse of the container should be collected as hazardous waste.[11]
References
Cefic. (n.d.). for the SAFE USE of PHENOL.
Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
TCI Chemicals. (2023, March 4). Safety Data Sheet.
Duke University. (n.d.). OESO Phenol Guideline.
Fisher Scientific. (2024, March 31). Safety Data Sheet.
MilliporeSigma. (2025, November 6). Safety Data Sheet.
Alfa Aesar. (n.d.). 5-Chloro-2-(2,4-dichlorophenoxy)phenol - Safety Data Sheet.
Duke University Safety Office. (2023, June 30). FACT SHEET: Phenol.
Thermo Fisher Scientific. (2025, September 23). 5-Chloro-2-methylphenol - Safety Data Sheet.
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
University of California, Santa Barbara. (n.d.). Appendix P - Phenol First Aid Guide and PPE.